molecular formula C15H11F3N4O B5790242 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5790242
M. Wt: 320.27 g/mol
InChI Key: XFXBJPDZLZZWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In inflammation research, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have anti-inflammatory properties, which could be useful in treating inflammatory diseases such as arthritis. In neurological disorder research, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.

Mechanism of Action

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide's mechanism of action is not fully understood, but it is believed to act through various pathways depending on the target of interest. In cancer cells, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammatory cells, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. In dopaminergic neurons, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects depending on the target of interest. In cancer cells, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines. In dopaminergic neurons, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to protect against oxidative stress and prevent the loss of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential as a therapeutic agent, which could lead to the development of new drugs for various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide's potential toxicity and side effects need to be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for the study of 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases beyond cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective analogs of 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to the development of more effective drugs.

Synthesis Methods

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde with ethyl acetoacetate, followed by the formation of a pyrazole ring using hydrazine hydrate. The resulting compound is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group, and finally, the carboxamide group is added using dimethylformamide and thionyl chloride.

properties

IUPAC Name

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c1-8-2-4-9(5-3-8)10-6-12(15(16,17)18)22-13(20-10)7-11(21-22)14(19)23/h2-7H,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXBJPDZLZZWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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